Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate
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Overview
Description
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is an organic compound with the molecular formula C13H15NO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate typically involves the protection of amino groups and the formation of ester bonds. One common method includes the use of benzyloxycarbonyl (Cbz) as a protecting group for the amino group. The synthesis can be carried out through a series of steps involving the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes the use of high-purity reagents and solvents, as well as stringent quality control measures to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate: The enantiomer of the compound, differing in its three-dimensional arrangement.
Methyl 2-(((benzyloxy)carbonyl)amino)butanoate: A similar compound with a different carbon chain structure.
Uniqueness
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate is unique due to its specific chiral configuration, which can lead to different biological activities and reactivity compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)but-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGRSOXTMWVLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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